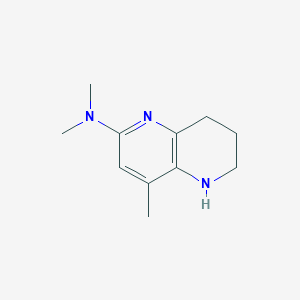
N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine
Overview
Description
“N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine” is a chemical compound with the CAS Number: 1820639-00-6 . It has a molecular weight of 191.28 and its IUPAC name is N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H17N3/c1-8-7-10(14(2)3)13-9-5-4-6-12-11(8)9/h7,12H,4-6H2,1-3H3 . This code provides a textual representation of the compound’s molecular structure.It is in liquid form . The molecular weight of the compound is 191.28 .
Scientific Research Applications
Reactivity and Derivative Formation
- The compound's reactivity with nucleophiles, specifically the differential reactivity of chlorine atoms, has been explored, leading to the synthesis of mono- and di-amino-substituted derivatives of 5,6,7,8-tetrahydro-2,7-naphthyridines. This synthesis process involves a new rearrangement, resulting in the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines (Sirakanyan et al., 2014).
Synthesis under Microwave Irradiation
- A sequential three-component reaction under microwave irradiation has been developed for the synthesis of new N-substituted 2-amino-1,6-naphthyridine derivatives, demonstrating operational simplicity and safety for small-scale synthesis (Han et al., 2010).
Synthesis of Key Intermediates for AlphaVbeta3 Integrin Antagonists
- Methods have been described for synthesizing intermediates crucial for alphaVbeta3 antagonists, involving double Sonogashira reactions and Chichibabin cyclizations (Hartner et al., 2004).
Binding Properties with DNA Duplexes
- A derivative of N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine demonstrated selective binding properties with AP site-containing DNA duplexes, indicating potential applications in gene detection (Ichihashi et al., 2008).
Potential Antimalarial Applications
- Some derivatives, such as 7-bromo-N-(4′-diethylamino-1′-methylbutyl)-1,5-naphthyridin-4-amine, have shown significant antimalarial activity in preliminary studies, indicating potential use in antimalarial treatments (Barlin & Tan, 1985).
Multicomponent Synthesis and Structural Diversification
- A three-component reaction involving alpha-(isocyano)acetamide, a homoallyl amine, and an aldehyde has been utilized for the synthesis of oxa-bridged tricyclic compounds, leading to diverse 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives (Fayol & Zhu, 2005).
properties
IUPAC Name |
N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-8-7-10(14(2)3)13-9-5-4-6-12-11(8)9/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCJVSSPXFDHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NCCC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




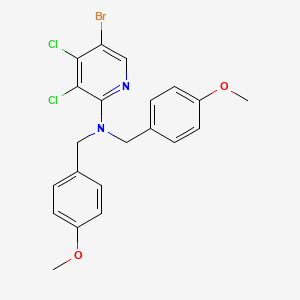
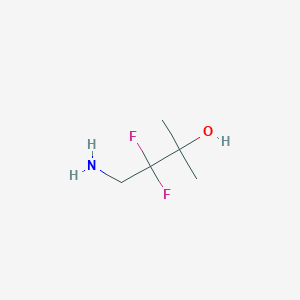

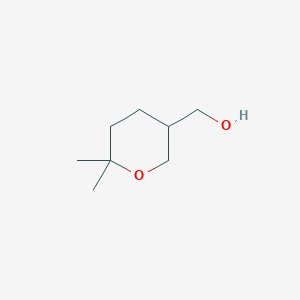
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)
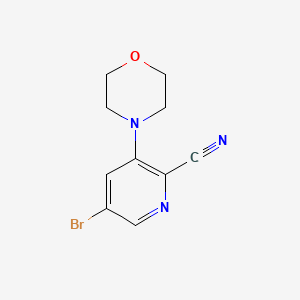
![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)
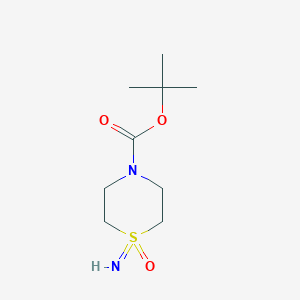

![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

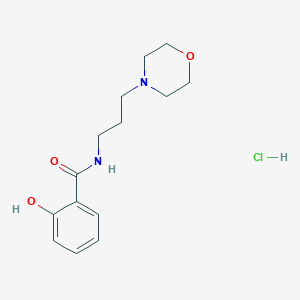
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)